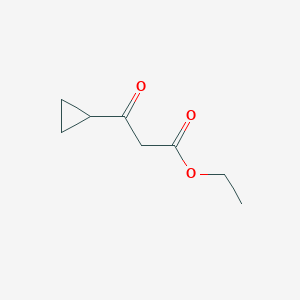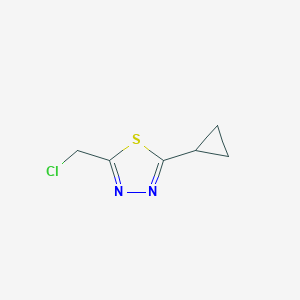![molecular formula C8H12N2O2 B141430 Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate CAS No. 158664-54-1](/img/structure/B141430.png)
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate, also known as MM-DAS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MM-DAS belongs to the class of spirocyclic compounds, which are characterized by a unique molecular structure that makes them useful in a variety of fields, including medicinal chemistry, materials science, and catalysis. In
Applications De Recherche Scientifique
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has potential applications in a variety of scientific research fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to have antitumor activity against various cancer cell lines. It has also been studied as a potential treatment for other diseases, including Alzheimer's disease and Parkinson's disease. In materials science, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been used to synthesize novel materials with unique properties, including luminescent materials and polymers. In catalysis, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been used as a catalyst in various chemical reactions, including the synthesis of chiral compounds.
Mécanisme D'action
The exact mechanism of action of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are enzymes that play a role in cell signaling pathways. The inhibition of these enzymes and pathways may contribute to the antitumor and other therapeutic effects of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate.
Effets Biochimiques Et Physiologiques
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to have various biochemical and physiological effects in cells and organisms. In addition to its antitumor activity, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects in cells and animals. In addition, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has several advantages for use in lab experiments, including its unique molecular structure and potential therapeutic applications. However, the synthesis of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate is a complex process that requires specialized equipment and expertise. In addition, the cost of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate may be a limitation for some researchers, as it is a relatively new and specialized compound.
Orientations Futures
There are several future directions for research on Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new therapeutic applications for Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate, including the treatment of other diseases beyond cancer and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate and its effects on various enzymes and signaling pathways in cells. Finally, the development of new derivatives and analogs of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate may lead to the discovery of new compounds with even greater therapeutic potential.
Méthodes De Synthèse
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate can be synthesized through a multistep process that involves the reaction of various chemicals, including 2,3-dichloropyridine, pyrrolidine, and methyl acrylate. The synthesis of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate was first reported by researchers at Pfizer in 2009. The process involves the formation of a spirocyclic intermediate, which is then subjected to various reactions to produce the final product. The synthesis of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate is a complex process that requires careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Propriétés
Numéro CAS |
158664-54-1 |
|---|---|
Nom du produit |
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate |
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-7(6(11)12-2)5-8(3-4-8)10-9-7/h3-5H2,1-2H3 |
Clé InChI |
IMGUSOZEWKKOJE-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CC2)N=N1)C(=O)OC |
SMILES canonique |
CC1(CC2(CC2)N=N1)C(=O)OC |
Synonymes |
4,5-Diazaspiro[2.4]hept-4-ene-6-carboxylicacid,6-methyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



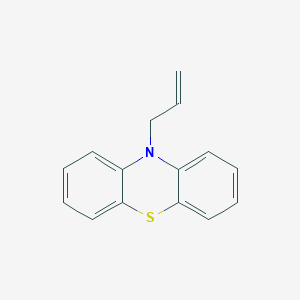
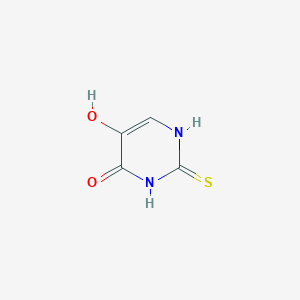

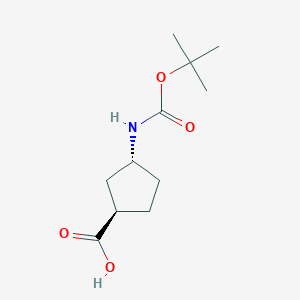
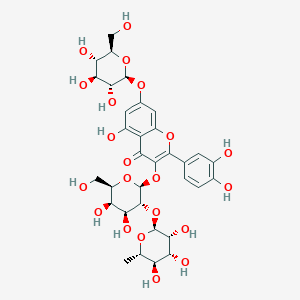

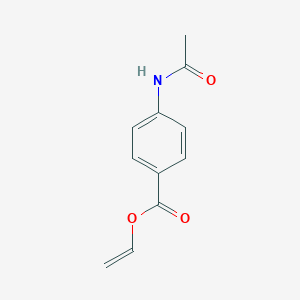
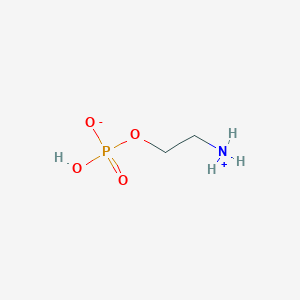
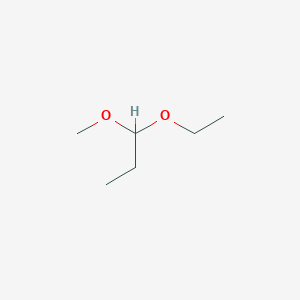
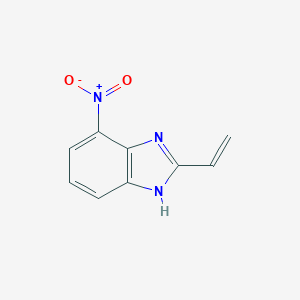
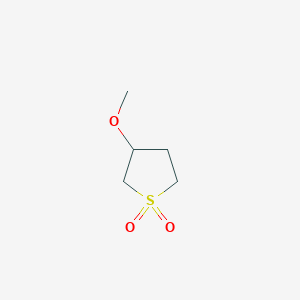
![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
